![molecular formula C15H21N3O2S B408012 N-[3-(1H-imidazol-1-yl)propyl]-2,4,6-trimethylbenzenesulfonamide CAS No. 321720-03-0](/img/structure/B408012.png)
N-[3-(1H-imidazol-1-yl)propyl]-2,4,6-trimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The nature of substituents on the bispidine affect the activity .Aplicaciones Científicas De Investigación
Antimicrobial Potential
Imidazole derivatives, such as N-[3-(1H-imidazol-1-yl)propyl]-2,4,6-trimethylbenzenesulfonamide, have shown significant promise in antimicrobial activity. These compounds can be synthesized and evaluated for their efficacy against a variety of microbial strains. The presence of the imidazole ring contributes to the compound’s ability to interact with microbial enzymes and inhibit their function, leading to potential applications in treating bacterial infections .
Anti-tubercular Activity
The compound’s structure allows for the synthesis of derivatives that can be tested against Mycobacterium tuberculosis . The modification of the imidazole moiety can lead to compounds with improved minimum inhibitory concentration (MIC) values, offering a pathway for the development of new anti-tubercular drugs .
Cancer Therapeutics
Imidazole-containing compounds have been explored for their potential in cancer treatment. They can inhibit the activation of signaling pathways that promote cancer cell growth and survival. This compound, in particular, could be investigated for its effects on various cancer cell lines, with the aim of developing novel anticancer agents.
Autoimmune Diseases and Inflammation
The compound’s ability to inhibit Bruton’s tyrosine kinase (BTK) makes it a candidate for the treatment of autoimmune diseases. By preventing B-cell activation and proliferation, it may reduce the production of inflammatory cytokines and autoantibodies, which are involved in the pathogenesis of autoimmune conditions.
Synthesis of pH-sensitive Polymers
N-[3-(1H-imidazol-1-yl)propyl]-2,4,6-trimethylbenzenesulfonamide can be used in the synthesis of pH-sensitive polyaspartamide derivatives. These polymers have applications in drug delivery systems, where they can release therapeutic agents in response to the pH changes in different parts of the body .
Development of Amphiphilic Polymers
The compound is also useful in preparing pH-sensitive amphiphilic polymers with varying degrees of hydrophobicity. These polymers can form micelles or vesicles that encapsulate drugs, allowing for targeted delivery and controlled release .
Advantages and Limitations in Lab Experiments
In laboratory settings, the compound offers high potency and selectivity for BTK, making it valuable for experiments related to B-cell receptor signaling. However, its poor solubility in water and potential off-target effects on other kinases present challenges that need to be addressed in experimental designs.
Future Research Directions
Future studies may focus on enhancing the potency and selectivity of BTK inhibitors like N-[3-(1H-imidazol-1-yl)propyl]-2,4,6-trimethylbenzenesulfonamide. Researchers could explore modifications to the compound’s structure to improve its solubility and reduce off-target effects, thereby expanding its therapeutic potential.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound N-[3-(1H-imidazol-1-yl)propyl]-2,4,6-trimethylbenzenesulfonamide is a derivative of imidazole . Imidazole derivatives have been found to target a wide range of biological receptors and enzymes . Specifically, this compound has been found to target the C522 residue of p97, a protein involved in various cellular processes .
Mode of Action
The compound interacts with its target, the C522 residue of p97, through a covalent bond . This interaction can lead to changes in the function of p97, potentially affecting various cellular processes .
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it is likely that multiple pathways could be affected .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which could potentially influence their bioavailability .
Result of Action
It has been suggested that the compound could have a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . .
Propiedades
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-12-9-13(2)15(14(3)10-12)21(19,20)17-5-4-7-18-8-6-16-11-18/h6,8-11,17H,4-5,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEKTYMDWHRZJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCCN2C=CN=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-imidazol-1-yl)propyl]-2,4,6-trimethylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B407930.png)
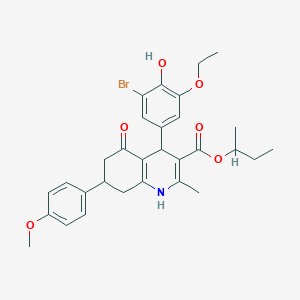
![2-[(5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B407933.png)
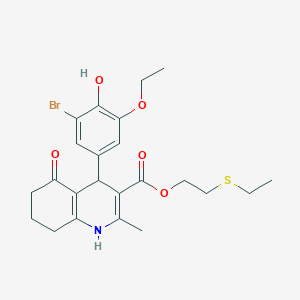
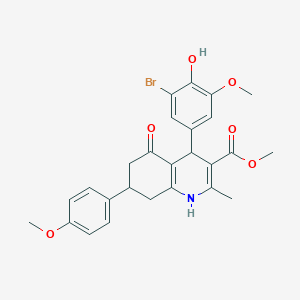
![Bis[2-(3,4-dimethylphenyl)-2-oxoethyl] cyclohexane-1,2-dicarboxylate](/img/structure/B407937.png)
![(5E)-5-Benzylidene-5H-indeno[1,2-b]pyridine](/img/structure/B407938.png)
![5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B407941.png)
![5-(2-chloro-6-fluorophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B407942.png)
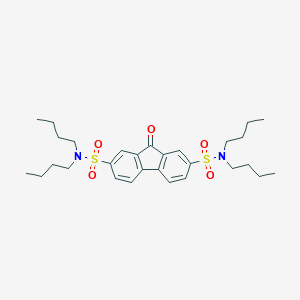
![Biphenyl-4,4'-diylbis[(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)methanone]](/img/structure/B407946.png)
![Ethyl 2-{[(3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B407948.png)
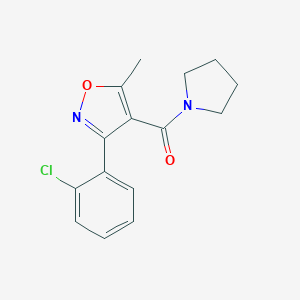
![Ethyl 4-({[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbonyl}amino)benzoate](/img/structure/B407955.png)